![molecular formula C18H26O5 B5126235 diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
diethyl [4-(4-methylphenoxy)butyl]malonate
Übersicht
Beschreibung
Diethyl [4-(4-methylphenoxy)butyl]malonate, also known as MEMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of diethyl [4-(4-methylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, diethyl [4-(4-methylphenoxy)butyl]malonate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. diethyl [4-(4-methylphenoxy)butyl]malonate has also been shown to inhibit the interaction between the proteins p53 and MDM2, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
diethyl [4-(4-methylphenoxy)butyl]malonate has a range of biochemical and physiological effects, depending on the specific biological process being studied. For example, in studies of COX-2 inhibition, diethyl [4-(4-methylphenoxy)butyl]malonate has been shown to reduce inflammation and pain. In studies of protein-protein interactions, diethyl [4-(4-methylphenoxy)butyl]malonate has been shown to induce apoptosis in cancer cells. diethyl [4-(4-methylphenoxy)butyl]malonate has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diethyl [4-(4-methylphenoxy)butyl]malonate in lab experiments is its versatility. It can be used to study a wide range of biological processes and has potential applications in various therapeutic areas. However, one limitation of using diethyl [4-(4-methylphenoxy)butyl]malonate is its toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on diethyl [4-(4-methylphenoxy)butyl]malonate. One area of interest is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of interest is the investigation of diethyl [4-(4-methylphenoxy)butyl]malonate's potential as a therapeutic agent for various conditions, such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [4-(4-methylphenoxy)butyl]malonate and its effects on various biological processes.
Wissenschaftliche Forschungsanwendungen
Diethyl [4-(4-methylphenoxy)butyl]malonate has been used in a wide range of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and neurological disorders. diethyl [4-(4-methylphenoxy)butyl]malonate has also been used as a tool for studying various biological processes, such as enzyme inhibition, protein-protein interactions, and cell signaling pathways.
Eigenschaften
IUPAC Name |
diethyl 2-[4-(4-methylphenoxy)butyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-4-21-17(19)16(18(20)22-5-2)8-6-7-13-23-15-11-9-14(3)10-12-15/h9-12,16H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDQESPZXUFHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=CC=C(C=C1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)butylmalonic acid diethyl ester | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(5-bromo-2,4-diethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5126155.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)
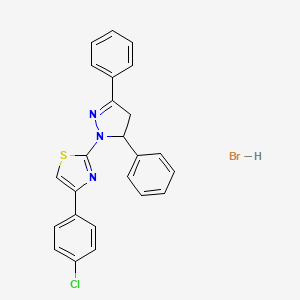
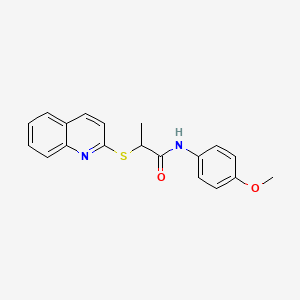
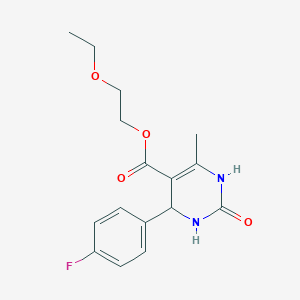
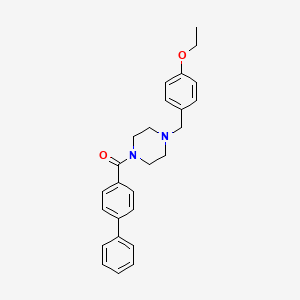
![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
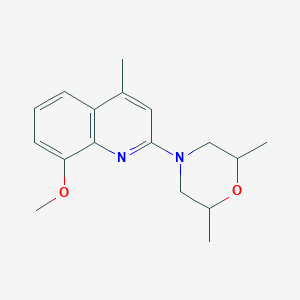
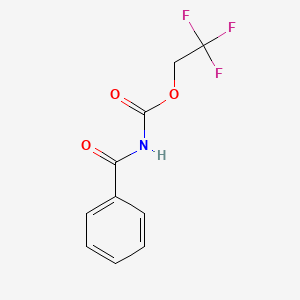
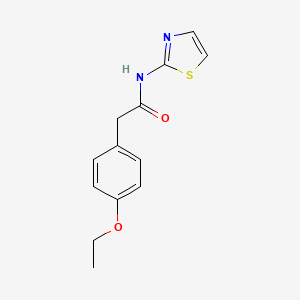
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5126245.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5126252.png)
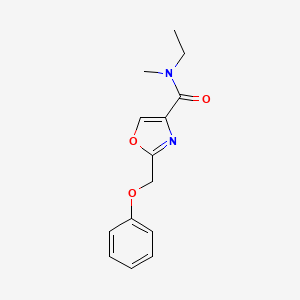
![2-{[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}-N-ethylhydrazinecarbothioamide](/img/structure/B5126268.png)